Tert-butyl 2-[(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 2-[(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, an aziridine moiety, and a tert-butyl ester group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-[(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the aziridine moiety and the tert-butyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the aziridine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme interactions and protein binding due to its aziridine moiety, which can form covalent bonds with nucleophilic sites on proteins.
Medicine
In medicinal chemistry, Tert-butyl 2-[(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]piperidine-1-carboxylate is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility allows for its incorporation into various industrial processes.
Mechanism of Action
The mechanism of action of Tert-butyl 2-[(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The aziridine moiety can form covalent bonds with nucleophilic sites, leading to the inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Uniqueness
What sets Tert-butyl 2-[(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]piperidine-1-carboxylate apart from similar compounds is its aziridine moiety. This functional group provides unique reactivity and binding properties, making it particularly valuable in both chemical synthesis and biological applications.
Properties
IUPAC Name |
tert-butyl 2-[[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O3/c1-24(2,3)29-23(27)26-13-5-4-6-20(26)14-18-9-11-22(12-10-18)28-17-21-16-25(21)15-19-7-8-19/h9-12,19-21H,4-8,13-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUJBVDVBUYYCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CC2=CC=C(C=C2)OCC3CN3CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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